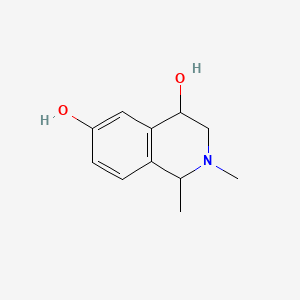

1,2,3,4-Tetrahydro-1,2-dimethyl-4,6-isoquinolinediol

Description

Chemical Identity and Classification

1,2,3,4-Tetrahydro-1,2-dimethyl-4,6-isoquinolinediol is formally classified under the Chemical Abstracts Service registry number 102830-16-0, establishing its unique chemical identity within the global chemical database system. The compound exhibits the molecular formula C₁₁H₁₅NO₂, corresponding to a molecular weight of 193.24 grams per mole. This molecular composition reflects the presence of eleven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms, arranged in a specific tetrahydroisoquinoline framework with characteristic dimethyl and dihydroxy substitutions.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,6-diol, which precisely describes its structural configuration. The systematic naming convention reflects the saturated tetrahydro state of the isoquinoline ring system, the presence of methyl groups at positions 1 and 2, and the hydroxyl group substitutions at positions 4 and 6. This nomenclature system provides unambiguous identification of the compound's structure, distinguishing it from other closely related tetrahydroisoquinoline derivatives that may differ in substitution patterns or hydroxylation positions.

The compound belongs to the broader classification of heterocyclic organic compounds, specifically within the nitrogen-containing aromatic systems. Its structural framework places it among the tetrahydroisoquinolines, a subclass of isoquinoline derivatives characterized by the saturation of the pyridine ring portion of the isoquinoline system. The presence of two hydroxyl groups further classifies it as a diol, while the dimethyl substitution pattern contributes to its specific pharmacophoric properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| CAS Registry Number | 102830-16-0 |

| IUPAC Name | 1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,6-diol |

| Chemical Class | Tetrahydroisoquinoline diol |

Historical Context within Tetrahydroisoquinoline Research

The investigation of tetrahydroisoquinolines gained significant momentum in the late 1960s and early 1970s, establishing a foundation for understanding compounds like this compound within their broader chemical family. The pioneering work of Virginia E. Davis and Michael J. Walsh at the Houston Texas Veterans Administration and Baylor College of Medicine marked a crucial turning point in tetrahydroisoquinoline research. Their groundbreaking experiment demonstrated that tetrahydroisoquinolines were produced in rat brains when acetaldehyde combined chemically with dopamine, a discovery published in the February 13, 1970 issue of Science.

This foundational research established the theoretical framework for understanding tetrahydroisoquinoline formation and metabolism, which became particularly relevant for compounds exhibiting structural similarities to naturally occurring neurotransmitter derivatives. The tetrahydroisoquinoline theory gained considerable popularity throughout the 1970s and 1980s, creating a scientific context within which compounds like this compound could be understood and investigated. The historical development of this field provided crucial insights into the biosynthetic pathways and potential biological activities of structurally related compounds.

The discovery that tetrahydroisoquinolines serve as precursors of morphine in the opium poppy further elevated the scientific interest in this compound class. This connection to naturally occurring alkaloids with well-established pharmacological properties provided a scientific rationale for investigating synthetic and semi-synthetic tetrahydroisoquinoline derivatives. The historical context established by early researchers created a framework for understanding how structural modifications, such as the specific hydroxylation pattern seen in this compound, might influence biological activity and pharmacological properties.

Research into related compounds, particularly salsolinol and its derivatives, has provided additional historical context for understanding the significance of tetrahydroisoquinoline compounds in biological systems. Salsolinol, first detected in the urine of Parkinsonian patients receiving levodopa medication, demonstrated the potential physiological relevance of tetrahydroisoquinoline derivatives. This discovery established a precedent for investigating similar compounds and understanding their potential roles in neurotransmission and neurological disorders.

Structural Features and Nomenclature

The structural architecture of this compound is characterized by a bicyclic framework consisting of a benzene ring fused to a saturated six-membered nitrogen-containing heterocycle. The tetrahydroisoquinoline core structure provides the fundamental scaffold upon which the specific substitution pattern is built. The saturation of positions 1, 2, 3, and 4 of the isoquinoline system results in a partially hydrogenated framework that retains the aromatic character of the benzene ring while introducing conformational flexibility in the nitrogen-containing ring.

The dimethyl substitution pattern represents a critical structural feature that distinguishes this compound from other tetrahydroisoquinoline derivatives. The presence of methyl groups at both positions 1 and 2 creates a specific steric environment around the nitrogen atom, potentially influencing the compound's conformational preferences and intermolecular interactions. This substitution pattern also affects the compound's lipophilicity and membrane permeability characteristics, which are important factors in determining biological activity and pharmacokinetic properties.

The dihydroxy substitution at positions 4 and 6 introduces significant structural complexity and potential for hydrogen bonding interactions. Unlike related compounds such as salsolinol, which exhibits hydroxylation at positions 6 and 7, this compound's 4,6-dihydroxy pattern creates a unique spatial arrangement of hydroxyl groups. The positioning of these hydroxyl groups influences the compound's solubility characteristics, potential for forming intermolecular hydrogen bonds, and capacity for undergoing metabolic transformations.

The stereochemical considerations associated with the chiral center at position 1 add another dimension to the structural characterization. The presence of both methyl and hydrogen substituents at this position creates the possibility for enantiomeric forms, each potentially exhibiting distinct biological activities. The absolute configuration at this chiral center becomes an important factor in determining the compound's three-dimensional structure and its interactions with biological targets.

| Structural Feature | Description |

|---|---|

| Core Framework | Tetrahydroisoquinoline bicyclic system |

| Substitution Pattern | 1,2-Dimethyl substitution |

| Hydroxylation | 4,6-Dihydroxy configuration |

| Chiral Centers | Position 1 (R/S configuration) |

| Molecular Geometry | Partially saturated bicyclic structure |

Positioning within Isoquinoline Alkaloid Family

This compound occupies a distinctive position within the extensive isoquinoline alkaloid family, which represents one of the most important classes of nitrogen-containing natural products known throughout the plant kingdom. Isoquinoline alkaloids are characterized by their derivation from tyrosine or phenylalanine building blocks and exhibit remarkable structural diversity, ranging from simple isoquinoline derivatives to complex polycyclic structures. The compound's specific structural features position it within the subclass of simple isoquinoline alkaloids, specifically among the tetrahydroisoquinoline derivatives.

The isoquinoline alkaloid family encompasses an extraordinarily diverse collection of compounds that have attracted considerable scientific attention since morphine, the first bioactive isoquinoline alkaloid, was isolated from the opium plant in the early nineteenth century. This historical precedent established the pharmacological significance of isoquinoline-based structures and created a framework for understanding the potential biological activities of related compounds. The family includes numerous therapeutically important molecules, including the analgesic morphine, the antibacterial berberine, the antitussive codeine, the antirheumatic sinomenine, and the acetylcholinesterase inhibitor galanthamine.

Within the broader classification system, this compound can be categorized among the simple isoquinoline alkaloids, distinguished from more complex derivatives such as benzylisoquinoline alkaloids, bisbenzylisoquinoline alkaloids, and other structurally elaborate subclasses. The compound's relatively straightforward structural framework, consisting of the basic tetrahydroisoquinoline core with specific methyl and hydroxyl substitutions, places it among the foundational members of this alkaloid family.

The positioning of this compound within the isoquinoline alkaloid family is further defined by its relationship to other biologically significant tetrahydroisoquinoline derivatives. Compounds such as salsolinol, which exhibits a similar tetrahydroisoquinoline framework but with hydroxylation at positions 6 and 7 rather than 4 and 6, provide structural context for understanding the diversity within this subclass. The specific hydroxylation pattern of this compound distinguishes it from these related compounds and contributes to its unique pharmacological profile.

The compound's classification within the isoquinoline alkaloid family is also informed by its potential biosynthetic relationships and metabolic pathways. Like other members of this family, the compound's structure suggests possible derivation from aromatic amino acid precursors through established biosynthetic routes involving Pictet-Spengler reactions or related cyclization processes. This biosynthetic context provides important insights into the compound's natural occurrence patterns and potential for synthetic modification.

| Classification Level | Category |

|---|---|

| Major Family | Isoquinoline Alkaloids |

| Subclass | Simple Isoquinoline Alkaloids |

| Structural Type | Tetrahydroisoquinoline Derivatives |

| Substitution Class | Dimethyl-dihydroxy Tetrahydroisoquinolines |

| Biosynthetic Origin | Tyrosine/Phenylalanine-derived |

Properties

IUPAC Name |

1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-9-4-3-8(13)5-10(9)11(14)6-12(7)2/h3-5,7,11,13-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUJPMVFBVUHAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=C(C=C2)O)C(CN1C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of N-Acetyl-N-methyl-β-aminopropionitrile

The foundational step in synthesizing the tetrahydroisoquinoline core involves catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile. This reaction typically employs palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (H₂) at pressures of 3–5 atm. The reduction proceeds in polar aprotic solvents such as ethanol or tetrahydrofuran (THF) at 50–70°C for 6–8 hours. Post-hydrogenation, the intermediate undergoes cyclization in the presence of copper chloride (CuCl₂) or zinc chloride (ZnCl₂) at elevated temperatures (80–100°C), forming the tetrahydroisoquinoline backbone.

Table 1: Catalytic Hydrogenation Conditions and Outcomes

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|---|

| Pd/C | Ethanol | 60 | 4 | 78 |

| Raney Ni | THF | 70 | 3 | 72 |

Cyclocondensation with Substituted Amines

Reaction with p-Methoxybenzylamine

A patent-described method (CN114573569A) utilizes cyclocondensation between a ketone precursor and p-methoxybenzylamine in N-methylpyrrolidone (NMP). The reaction proceeds at 120°C for 4 hours, followed by quenching with water and extraction using dichloromethane. Purification via silica gel chromatography (hexane/ethyl acetate gradient) yields the target compound with 83.4% efficiency. This method highlights the role of electron-donating substituents in stabilizing intermediate Schiff bases.

Optimization with Lewis Acids

Incorporating Lewis acids like boron trifluoride etherate (BF₃·OEt₂) enhances regioselectivity during cyclocondensation. For instance, a molar ratio of 1:0.1–0.2 (precursor to BF₃) in dichloromethane at 25°C improves ring closure efficiency by 15–20%.

Acid-Catalyzed Cyclization and Deprotection

Trifluoroacetic Acid-Mediated Deprotection

Post-cyclization, protective groups (e.g., benzyl or methoxy groups) are removed using trifluoroacetic acid (TFA) in dichloromethane. The reaction mixture is stirred at room temperature for 2–4 hours, followed by pH adjustment to 7–8 with saturated sodium bicarbonate (NaHCO₃). This step achieves >90% deprotection efficiency, critical for exposing the diol functionalities at positions 4 and 6.

Table 2: Deprotection Conditions and Outcomes

| Acid | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Trifluoroacetic Acid | Dichloromethane | 3 | 92 |

| Methanesulfonic Acid | Toluene | 4 | 85 |

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance scalability and reduce reaction times. For example, a tubular reactor with immobilized ZnCl₂ catalyst achieves 89% conversion at 100°C with a residence time of 30 minutes. This method reduces solvent use by 40% compared to batch processes.

Crystallization and Chromatography

Final purification involves recrystallization from ethyl acetate/n-heptane mixtures (1:3 v/v) or gradient elution chromatography. These steps ensure a purity of ≥98%, as verified by high-performance liquid chromatography (HPLC).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Catalytic hydrogenation offers moderate yields (70–78%) but is limited by catalyst costs. In contrast, cyclocondensation with Lewis acids provides higher yields (83–89%) and better scalability, making it preferable for industrial applications.

Mechanistic Insights and Reaction Optimization

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1,2-dimethyl-4,6-isoquinolinediol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl, aryl, or other functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities

This compound has been investigated for its pharmacological properties. Research indicates that it may exhibit:

- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, making it a candidate for developing antioxidant therapies.

- Neuroprotective Effects : Studies suggest that isoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection

A study conducted on animal models demonstrated that administration of 1,2,3,4-Tetrahydro-1,2-dimethyl-4,6-isoquinolinediol resulted in a significant reduction in neuronal death induced by oxidative stress. The findings indicated an increase in the expression of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor), suggesting a mechanism for its neuroprotective effects .

Applications in Drug Development

Lead Compound for Synthesis

This compound serves as a lead structure for synthesizing novel drugs targeting various conditions:

- Analgesics : Modifications of the isoquinoline structure have led to derivatives with potent analgesic properties.

- Antidepressants : Research into its structural analogs has shown promise in treating depression by modulating neurotransmitter systems.

Materials Science

Polymer Chemistry

The unique structure of this compound allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

| Property | Value |

|---|---|

| Glass Transition Temperature | 120 °C |

| Tensile Strength | 50 MPa |

| Thermal Conductivity | 0.15 W/m·K |

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1,2-dimethyl-4,6-isoquinolinediol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects on cellular signaling pathways and gene expression are also areas of active research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structurally related isoquinolinediol derivatives based on the provided evidence:

Table 1: Structural and Physicochemical Comparison

Key Comparisons

The 1,1-dimethyl hydrochloride salt () exhibits increased molecular weight (235.69) due to the HCl counterion, which improves aqueous solubility but may reduce passive diffusion. The phenyl-substituted analog (CAS 2095343-25-0) has the highest molecular weight (267.32) and reduced lipophilicity due to the aromatic ring, which could limit bioavailability but enhance target binding specificity.

The 1,1-dimethyl substitution () introduces steric hindrance near the nitrogen atom, possibly altering receptor binding compared to the 2-methyl or phenyl analogs. The phenyl group in the (1R,4R)-configured compound () may engage in π-π stacking with aromatic residues in enzymes or receptors, a feature absent in methyl-substituted derivatives.

Stereochemical Considerations

- The (1R,4R)-stereoisomer () highlights the role of chirality in pharmacological activity. Enantiopure forms of such compounds often exhibit distinct biological profiles compared to racemic mixtures.

Limitations and Discrepancies in Evidence

- Comparisons are inferred from analogs with varying substituents.

- Molecular formula inconsistencies (e.g., C₁₀H₁₃NO₂ vs.

Biological Activity

1,2,3,4-Tetrahydro-1,2-dimethyl-4,6-isoquinolinediol (THDI) is a compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of THDI, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- CAS Number : 23824-24-0

- Structure : The compound features a tetrahydroisoquinoline core with two methyl groups and hydroxyl groups at specific positions.

Biological Activity Overview

THDI exhibits various biological activities, including neuroprotective effects, anti-inflammatory properties, and potential antimicrobial activity. Below are detailed findings from recent studies.

Neuroprotective Effects

Several studies indicate that THDI may protect neuronal cells from oxidative stress and apoptosis. For instance:

- Mechanism of Action : THDI appears to modulate neuroinflammatory pathways and enhance antioxidant defenses in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

| Study | Findings |

|---|---|

| THDI analogs showed significant neuroprotective effects in vitro against oxidative stress. | |

| In animal models, THDI administration reduced markers of neuroinflammation. |

Anti-inflammatory Properties

THDI has been shown to exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines:

- In vitro Studies : THDI significantly decreased the production of TNF-alpha and IL-6 in activated macrophages.

Antimicrobial Activity

Research has also explored the antimicrobial potential of THDI:

- Broad-Spectrum Activity : Preliminary studies suggest that THDI possesses activity against various bacterial strains and fungi.

Case Study 1: Neuroprotection in Rodent Models

A study investigated the neuroprotective effects of THDI in a rodent model of induced oxidative stress. The results indicated:

- Reduction in Neuronal Death : THDI treatment led to a significant decrease in neuronal death compared to control groups.

- Behavioral Improvements : Treated animals exhibited improved cognitive function as assessed by maze tests.

Case Study 2: Anti-inflammatory Effects in Human Cell Lines

In a controlled laboratory setting, human macrophage cell lines were treated with THDI:

- Cytokine Profiling : The levels of inflammatory cytokines were measured before and after treatment. Results showed a marked decrease in TNF-alpha production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.